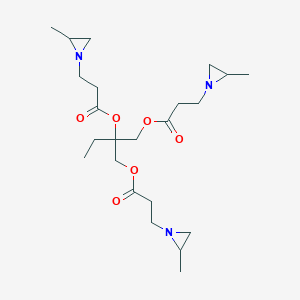

Trimethylolpropane tris(2-methyl-1-aziridinepropionate)

Vue d'ensemble

Description

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is a crosslinker that belongs to the group of aziridines . It is a reaction product of trimethylolpropane and 2-methyl-1,3-aziridinium chloride . It is one of the triaziridnyl compounds added as a latent curing agent for single pack self-curable polyurethane (PU) systems .

Synthesis Analysis

The synthesis of Trimethylolpropane tris(2-methyl-1-aziridinepropionate) involves the reaction of trimethylolpropane and 2-methyl-1,3-aziridinium chloride .Molecular Structure Analysis

The molecular formula of Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is C24H41N3O6 . It has a molecular weight of 467.6 g/mol .Chemical Reactions Analysis

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is a crosslinker that belongs to the group of aziridines . It is used in ink, coating, PSA, adhesive to improve the water, chemical, alcohol, detergent resistance and cohesive strength .Physical And Chemical Properties Analysis

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) has a density of 1.1 g/mL at 25 °C (lit.) . It has a refractive index n20/D of 1.477 (lit.) . The melting point is -30 °C .Applications De Recherche Scientifique

Application in Polyurethane-based Clearcoats for Automotive Applications

- Summary of Application : Trimethylolpropane tris(2-methyl-1-aziridinepropionate) (TTMAP) is used as a crosslinker in polyurethane-based clearcoats for automotive applications. These clearcoats protect the inner layers or body frames of the automotive from external damages such as acid rain etching, oxidation, staining, scratching, and bird droppings .

- Methods of Application : The study investigated the impact of TTMAP on the thermal curing characteristics of 2K clearcoats containing free-isocyanate crosslinker and polyacrylic resin. The analysis confirmed the ring-opening reaction of the aziridine crosslinker with the carboxyl groups in the resin at room temperature .

- Results or Outcomes : The study found that TTMAP can effectively enhance both the physical and chemical properties of polyurethane coatings. It was also found that the amount of TTMAP required to enhance the properties of clearcoat films can be optimized by examining the relationship between the curing dynamics and the final mechanical properties .

Application in Long Chain Branching of Polylactic Acid (PLA)

- Summary of Application : TTMAP is used to make star branched PLA. This is done by melt blending linear polylactic acid (PLA) with TTMAP .

- Methods of Application : The study involved melt blending linear polylactic acid (PLA) with TTMAP. Adding pyromellitic dianhydride (PMDA) led to long chain branched (LCB) PLA .

- Results or Outcomes : The study successfully demonstrated the use of TTMAP in creating long chain branched PLA through melt blending .

Application in Ink, Coating, PSA, Adhesive

- Summary of Application : TTMAP can be widely used in ink, coating, PSA (Pressure Sensitive Adhesive), and adhesive to improve the water, chemical, alcohol, detergent resistance and cohesive strength .

- Results or Outcomes : The use of TTMAP in these applications improves the water, chemical, alcohol, detergent resistance and cohesive strength of the materials .

Application in Automotive Coatings

- Summary of Application : TTMAP is used as a crosslinker in automotive coatings. These coatings protect the automotive body from external damages such as acid rain etching, oxidation, staining, scratching, and bird droppings .

- Methods of Application : The study investigated the impact of TTMAP on the thermal curing characteristics of 2K clearcoats containing free-isocyanate crosslinker and polyacrylic resin. The analysis confirmed the ring-opening reaction of the aziridine crosslinker with the carboxyl groups in the resin at room temperature .

- Results or Outcomes : The study found that TTMAP can effectively enhance both the physical and chemical properties of polyurethane coatings. It was also found that the amount of TTMAP required to enhance the properties of clearcoat films can be optimized by examining the relationship between the curing dynamics and the final mechanical properties .

Application in Ink, Coating, PSA, Adhesive

- Summary of Application : TTMAP can be widely used in ink, coating, PSA (Pressure Sensitive Adhesive), and adhesive to improve the water, chemical, alcohol, detergent resistance and cohesive strength .

- Results or Outcomes : The use of TTMAP in these applications improves the water, chemical, alcohol, detergent resistance and cohesive strength of the materials .

Application in Automotive Coatings

- Summary of Application : TTMAP is used as a crosslinker in automotive coatings. These coatings protect the automotive body from external damages such as acid rain etching, oxidation, staining, scratching, and bird droppings .

- Methods of Application : The study investigated the impact of TTMAP on the thermal curing characteristics of 2K clearcoats containing free-isocyanate crosslinker and polyacrylic resin. The analysis confirmed the ring-opening reaction of the aziridine crosslinker with the carboxyl groups in the resin at room temperature .

- Results or Outcomes : The study found that TTMAP can effectively enhance both the physical and chemical properties of polyurethane coatings. It was also found that the amount of TTMAP required to enhance the properties of clearcoat films can be optimized by examining the relationship between the curing dynamics and the final mechanical properties .

Safety And Hazards

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is considered hazardous. It causes skin irritation and may cause an allergic skin reaction . It also causes serious eye damage and is suspected of causing genetic defects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Orientations Futures

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) can be widely used in ink, coating, PSA, adhesive to improve the water, chemical, alcohol, detergent resistance and cohesive strength . It is also environmental-friendly, as the finished products are non-toxic and non-smell without any chemical hazards such as methanol after cross-linking .

Propriétés

IUPAC Name |

[2-[3-(2-methylaziridin-1-yl)propanoyloxy]-2-[3-(2-methylaziridin-1-yl)propanoyloxymethyl]butyl] 3-(2-methylaziridin-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N3O6/c1-5-23(32-22(29)8-11-26-14-19(26)4,15-30-20(27)6-9-24-12-17(24)2)16-31-21(28)7-10-25-13-18(25)3/h17-19H,5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOQTSUNXODXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)CCN1CC1C)(COC(=O)CCN2CC2C)OC(=O)CCN3CC3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Aziridinepropanoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[3-(2-methyl-1-aziridinyl)-1-oxopropoxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) | |

CAS RN |

64265-57-2 | |

| Record name | 1-Aziridinepropanoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[3-(2-methyl-1-aziridinyl)-1-oxopropoxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B1442340.png)

![Carbamic acid, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 4-nitrophenyl ester](/img/structure/B1442345.png)

![1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine)](/img/structure/B1442355.png)

![tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B1442357.png)